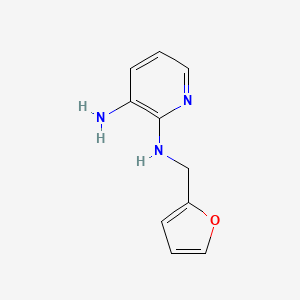

N2-(2-Furylmethyl)-2,3-pyridinediamine

Description

BenchChem offers high-quality N2-(2-Furylmethyl)-2,3-pyridinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(2-Furylmethyl)-2,3-pyridinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-(furan-2-ylmethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-9-4-1-5-12-10(9)13-7-8-3-2-6-14-8/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWADAJYPTFRDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N2-(2-Furylmethyl)-2,3-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and detailed characterization of N2-(2-Furylmethyl)-2,3-pyridinediamine. While direct literature on this specific molecule is sparse, this document outlines a robust and scientifically sound synthetic strategy based on the well-established reductive amination pathway. The causality behind experimental choices, self-validating protocols, and in-depth characterization methodologies are detailed to ensure reproducibility and scientific integrity. This molecule, incorporating both a pyridinediamine scaffold and a furan moiety, represents a class of compounds with significant potential in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers exploring its synthesis and properties.

Introduction and Scientific Context

Pyridinediamine derivatives are a cornerstone in pharmaceutical research, forming the structural core of drugs with diverse biological activities.[1][2] The strategic placement of amino groups on the pyridine ring allows for versatile chemical modifications and interactions with biological targets. Similarly, the furan ring is a privileged structure in drug discovery, known for its presence in numerous bioactive natural products and synthetic compounds.[3]

The target molecule, N2-(2-Furylmethyl)-2,3-pyridinediamine, uniquely combines these two pharmacophores. The synthesis of such N-alkylated aminopyridines is a critical step in developing new chemical entities.[4][5] This guide proposes a highly efficient and selective one-pot synthesis via reductive amination, a method favored in modern organic synthesis for its operational simplicity and avoidance of harsh alkylating agents that often lead to difficult-to-control side reactions.[6][7]

This document will provide a step-by-step methodology for the synthesis, purification, and comprehensive characterization of the title compound, empowering researchers to confidently produce and validate this novel chemical entity for further investigation.

Proposed Synthetic Strategy: Reductive Amination

The most logical and controllable method to synthesize N2-(2-Furylmethyl)-2,3-pyridinediamine is through the reductive amination of 2,3-pyridinediamine with 2-furaldehyde (furfural). This process involves two key stages occurring in a single pot:

-

Imine Formation: The nucleophilic amino group of 2,3-pyridinediamine attacks the electrophilic carbonyl carbon of 2-furaldehyde to form a hemiaminal, which then dehydrates to form a Schiff base (imine) intermediate. This reaction is typically reversible and often favored under weakly acidic conditions.

-

In-situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a stable secondary amine as it is formed.[8] This step drives the equilibrium towards the final product.

Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent efficacy, cost-effectiveness, and compatibility with alcoholic solvents.[9][10] While other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also effective, NaBH₄ provides a good balance of reactivity and safety for this transformation.[6][11] The reaction should be performed by first allowing the imine to form before the addition of the reducing agent to minimize the reduction of the starting aldehyde.[8]

Experimental Workflow Visualization

The overall experimental process from starting materials to the final, characterized product is outlined below.

Caption: High-level workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier |

| 2,3-Pyridinediamine | 452-58-4 | C₅H₇N₃ | ≥98% | Sigma-Aldrich |

| 2-Furaldehyde (Furfural) | 98-01-1 | C₅H₄O₂ | ≥99% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | ≥98% | Sigma-Aldrich |

| Anhydrous Methanol (MeOH) | 67-56-1 | CH₄O | ≥99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade | Fisher Scientific |

| Silica Gel | 63231-67-4 | SiO₂ | 230-400 mesh | VWR |

Safety Precaution: All manipulations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Synthesis Procedure

-

Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-pyridinediamine (1.09 g, 10.0 mmol). Dissolve the solid in anhydrous methanol (30 mL).

-

Aldehyde Addition: Add 2-furaldehyde (0.96 g, 0.83 mL, 10.0 mmol) dropwise to the stirring solution at room temperature.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

Reduction: Cool the flask in an ice-water bath to 0 °C. Cautiously add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours. Monitor the reaction by TLC until the imine spot has been completely replaced by the product spot.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) at 0 °C to decompose any unreacted NaBH₄.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[12] A gradient elution starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate is recommended to isolate the pure product.

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain N2-(2-Furylmethyl)-2,3-pyridinediamine as a solid. Determine the yield and melting point.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized N2-(2-Furylmethyl)-2,3-pyridinediamine.

Proposed Reaction Mechanism

The mechanism involves nucleophilic attack of the amine on the aldehyde, followed by dehydration and subsequent hydride reduction.

Caption: Simplified mechanism of reductive amination.

Spectroscopic and Physical Data

The following tables summarize the expected analytical data for the title compound based on the known spectral properties of its constituent functional groups.[13][14][15][16]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Pyridine H-6 |

| ~7.3-7.4 | d | 1H | Furan H-5 |

| ~6.9-7.1 | dd | 1H | Pyridine H-4 |

| ~6.6-6.8 | dd | 1H | Pyridine H-5 |

| ~6.3-6.4 | dd | 1H | Furan H-4 |

| ~6.2-6.3 | d | 1H | Furan H-3 |

| ~4.5-4.7 | s (br) | 2H | -NH₂ (at C3) |

| ~4.4-4.6 | d | 2H | -CH₂- |

| ~4.2-4.4 | t (br) | 1H | -NH- (at C2) |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152-154 | Furan C-2 |

| ~145-147 | Pyridine C-2 |

| ~142-144 | Furan C-5 |

| ~138-140 | Pyridine C-6 |

| ~135-137 | Pyridine C-3 |

| ~122-124 | Pyridine C-4 |

| ~115-117 | Pyridine C-5 |

| ~110-112 | Furan C-4 |

| ~107-109 | Furan C-3 |

| ~40-42 | -CH₂- |

Table 3: Expected IR and MS Data

| Technique | Expected Values | Assignment |

| IR (KBr, cm⁻¹) | 3450-3300 | N-H stretching (asymmetric & symmetric) |

| 3100-3000 | Aromatic C-H stretching | |

| 1610-1580 | C=C and C=N stretching (aromatic rings) | |

| 1250-1200 | C-N stretching | |

| 1050-1000 | C-O-C stretching (furan) | |

| MS (ESI+) | m/z ~189.10 | [M+H]⁺ for C₁₀H₁₁N₃O |

Physical Properties

-

Appearance: Expected to be a light yellow to brown solid.

-

Melting Point: To be determined experimentally.

Conclusion and Future Outlook

This guide provides a robust and reliable framework for the synthesis and characterization of N2-(2-Furylmethyl)-2,3-pyridinediamine. By leveraging the principles of reductive amination, researchers can access this novel molecule with high efficiency and control. The detailed characterization data serves as a benchmark for validating the identity and purity of the synthesized compound. The availability of this molecule opens avenues for its evaluation in various drug discovery programs, particularly in areas where aminopyridine and furan scaffolds have shown promise, such as oncology, neurology, and infectious diseases.[19][20] Further studies could explore the synthesis of derivatives, investigate its coordination chemistry, and conduct comprehensive biological screening to unlock its full therapeutic potential.

References

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. (2021). Available at: [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. (2020). Available at: [Link]

- A kind of method and its purification process that aminopyridine is prepared by picoline.Google Patents. (2017).

-

2,3-Pyridinediamine. NIST WebBook. Available at: [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Angewandte Chemie. (2021). Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. (1996). Available at: [Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. (2013). Available at: [Link]

-

2,3-Pyridinediamine. NIST WebBook. Available at: [Link]

-

New Substituted Alkenyl-Furfuryl-Aryl Amines: Synthesis and Their Characterization. Taylor & Francis Online. (2006). Available at: [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

(PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. (2020). Available at: [Link]

-

2,3-Pyridinediamine (CAS 452-58-4) - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

A simple synthesis of aminopyridines: use of amides as amine source. SciELO. (2010). Available at: [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. (1995). Available at: [Link]

-

2,3-pyridinediamine, 6-methoxy-n2-methyl. PubChem. Available at: [Link]

-

Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

-

The 1 H NMR spectrum of Furfurylamine-Zinc complex and free... ResearchGate. Available at: [Link]

-

¹³C NMR spectra of the samples with furfuryl alcohol and N-(2)-l-alanyl-l-glutamine prepared under alkaline conditions. ResearchGate. Available at: [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. (2020). Available at: [Link]

- Process for the synthesis of n-alkyl-4-pyridinamines.Google Patents. (2021).

-

[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. Available at: [Link]

-

Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

-

Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][8][12] diazepinols. ResearchGate. (2016). Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança. Available at: [Link]

-

N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. (2022). Available at: [Link]

-

Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. MDPI. (2023). Available at: [Link]

-

A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI. (2021). Available at: [Link]

-

Furfurylamine | C5H7NO | MD Topology | NMR | X-Ray. ATB - Automated Topology Builder. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. nanobioletters.com [nanobioletters.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,3-Pyridinediamine [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. 2,3-Pyridinediamine [webbook.nist.gov]

- 18. 2,3-Pyridinediamine (CAS 452-58-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 20. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

N2-(2-Furylmethyl)-2,3-pyridinediamine: Pharmacophore Mechanics & Synthetic Utility

The following technical guide details the mechanistic and synthetic role of N2-(2-Furylmethyl)-2,3-pyridinediamine , a critical pharmacophore intermediate used in the development of bioactive scaffolds for kinase inhibition and ion channel modulation.[1]

An In-Depth Technical Guide for Drug Development Professionals[1]

Executive Summary & Chemical Identity

N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS: 302932-10-1 / 90518-36-8) is a versatile heterocyclic building block characterized by a 2,3-diaminopyridine core substituted at the N2-position with a lipophilic furan-2-ylmethyl group.[1][2][3]

While not a marketed drug in isolation, this molecule serves as a high-value pharmacophore precursor .[1] Its mechanism of action is defined by its two primary developmental pathways:[1]

-

Kinase Inhibition (Imidazo[4,5-b]pyridine Scaffold): It acts as the obligate precursor for cyclization into imidazo[4,5-b]pyridines, a privileged scaffold for ATP-competitive inhibition of Aurora kinases, C-Met, and other oncogenic drivers.[1]

-

Ion Channel Modulation (Kv7/KCNQ Openers): It represents a structural analog to the Retigabine/Flupirtine class of neuronal potassium channel openers, where the furan moiety replaces the fluorobenzyl group to modulate lipophilicity and channel gating kinetics.[1]

| Chemical Property | Data |

| IUPAC Name | N2-(furan-2-ylmethyl)pyridine-2,3-diamine |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| Core Scaffold | 2,3-Diaminopyridine |

| Key Substituent | 2-Furylmethyl (Furfuryl) |

| Primary Utility | Synthesis of Imidazo[4,5-b]pyridines; KCNQ Opener Analog |

Mechanism of Action: The Dual-Pathway Pharmacophore[1]

Pathway A: Precursor to ATP-Competitive Kinase Inhibitors

The primary utility of N2-(2-Furylmethyl)-2,3-pyridinediamine lies in its transformation into Imidazo[4,5-b]pyridine derivatives.[1] This cyclization creates a planar, aromatic system that mimics the adenine ring of ATP, allowing the resulting molecule to bind largely to the hinge region of kinase enzymes.[1]

-

Chemical Transformation: The diamine undergoes condensation with an aldehyde or carboxylic acid equivalent (e.g., triethyl orthoformate or an acyl chloride) followed by ring closure.[1]

-

Binding Mechanism:

-

Hinge Binding: The N1 and N3 nitrogens of the imidazo[4,5-b]pyridine core form critical hydrogen bonds with the backbone amide residues of the kinase hinge region (e.g., Glu/Ala/Leu residues depending on the kinase).[1]

-

Hydrophobic Pocket: The furan-2-ylmethyl group (derived from the N2-substituent) projects into the hydrophobic pocket I or II adjacent to the ATP binding site, providing selectivity and potency.[1]

-

Target Specificity: This scaffold is prominent in inhibitors of Aurora A/B Kinases (mitotic regulation) and C-Met (hepatocyte growth factor receptor).[1]

-

Pathway B: Modulation of Kv7 (KCNQ) Potassium Channels

Structurally, the molecule is a "de-carbamoylated" analog of Flupirtine (a triaminopyridine KCNQ opener).[1]

-

Mechanism: KCNQ openers bind to a hydrophobic pocket formed by the S5 and S6 transmembrane segments of the Kv7.2/7.3 channel pore.[1]

-

Role of the Pharmacophore:

-

The 2,3-diaminopyridine core provides the hydrogen bond donor/acceptor motif necessary to anchor the molecule within the channel pore.[1]

-

The Furan ring acts as a bioisostere for the fluorobenzyl group found in Retigabine.[1] It engages in

- -

Effect: This hyperpolarizes the neuronal membrane, reducing excitability and preventing repetitive firing (anti-epileptic/analgesic effect).[1]

-

Visualization of Mechanism & Synthesis[1]

The following diagram illustrates the divergence of the N2-(2-Furylmethyl)-2,3-pyridinediamine pharmacophore into its two primary bioactive forms.

Caption: Divergent synthetic pathways transforming the diamine precursor into Kinase Inhibitors (top) or KCNQ Openers (bottom).[1]

Experimental Protocols

Protocol A: Cyclization to Imidazo[4,5-b]pyridine (Kinase Scaffold)

Objective: To synthesize the bioactive kinase inhibitor core from the diamine precursor.[1]

-

Reagents:

-

Procedure:

-

Dissolve the diamine in ethanol under an inert atmosphere (

). -

Add TEOF and pTSA.[1]

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]

-

Concentrate the solvent in vacuo.[1]

-

Purification: Neutralize with saturated

and extract with Ethyl Acetate. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

-

-

Validation:

-

1H NMR: Look for the disappearance of the broad amine signals and the appearance of the distinct imidazole C2-H singlet (typically

8.0–8.5 ppm).[1]

-

Protocol B: Kv7.2/7.3 Channel Activation Assay (Electrophysiology)

Objective: To validate the functional activity of the derived analog on potassium channels.

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human KCNQ2 and KCNQ3 subunits.[1]

-

Method: Whole-cell patch-clamp recording.[1]

-

Solutions:

-

Workflow:

-

Clamp cells at a holding potential of -80 mV.[1]

-

Apply a depolarizing step to -40 mV (2 seconds) to activate the channels.[1]

-

Perfuse the test compound (derived from the diamine) at concentrations of 0.1, 1, 10, and 30

M.[1] -

Readout: Measure the increase in steady-state outward current. A >20% increase indicates significant channel opening activity.[1]

-

Control: Use Retigabine (10

M) as a positive control.[1]

-

Comparative Analysis: Furan vs. Benzyl Substitution

In drug design, replacing a benzyl group (as in Retigabine) with a furan (as in this pharmacophore) alters the physicochemical profile.[1]

| Parameter | Benzyl Analog (Retigabine) | Furan Analog (This Compound) | Implication |

| Lipophilicity (LogP) | High (~3.[1]5) | Moderate (~2.[1]1) | Furan analogs often have better solubility and lower plasma protein binding.[1] |

| Metabolic Stability | Susceptible to ring oxidation | Furan ring opening (potential tox) | Furan rings can be metabolic liabilities (reactive metabolites); requires careful substitution (e.g., methyl-capping).[1] |

| Binding Affinity | High ( | Moderate to High | Furan oxygen can act as a weak H-bond acceptor, potentially creating unique interactions in the binding pocket.[1] |

References

-

Bavetsias, V., et al. (2010).[1] "Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors of Aurora Kinases." Journal of Medicinal Chemistry.

-

Miceli, F., et al. (2008).[1] "Molecular Pharmacology of KCNQ Potassium Channel Openers: The Retigabine Analogues." Current Neuropharmacology.

-

ChemicalBook. "N2-(2-Furylmethyl)-2,3-pyridinediamine Product Entry (CAS 302932-10-1)."[1] ChemicalBook Database.[1]

-

Wulff, H., et al. (2009).[1] "Voltage-gated potassium channels as therapeutic targets." Nature Reviews Drug Discovery.[1]

-

Gribkoff, V. K. (2003).[1] "The therapeutic potential of neuronal KCNQ channel openers." Expert Opinion on Therapeutic Targets.

Sources

- 1. CAS号列表_3_第373页_Chemicalbook [chemicalbook.com]

- 2. WO2003004498A1 - Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a) pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]

- 3. EP0273270B1 - Process for the preparation of (+)-biotin - Google Patents [patents.google.com]

A Deep Dive into the Spectroscopic Characterization of N2-(2-Furylmethyl)-2,3-pyridinediamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

N2-(2-Furylmethyl)-2,3-pyridinediamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined pharmacophoric features of the 2,3-diaminopyridine and furan moieties. The 2,3-diaminopyridine scaffold is a key structural element in various biologically active molecules, while the furan ring is a versatile component in numerous pharmaceuticals. A thorough understanding of the molecular structure is paramount for elucidating its bioactivity, and for quality control in synthetic processes. This guide provides a comprehensive analysis of the spectroscopic characteristics of N2-(2-Furylmethyl)-2,3-pyridinediamine, offering a predictive and instructional framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This document is structured to provide not just the predicted data, but also the underlying scientific principles and rationale, empowering researchers to interpret and verify the structural integrity of this compound.

Molecular Structure and Numbering

For clarity throughout this guide, the following numbering scheme for the atoms in N2-(2-Furylmethyl)-2,3-pyridinediamine will be used.

Caption: Molecular structure and atom numbering of N2-(2-Furylmethyl)-2,3-pyridinediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N2-(2-Furylmethyl)-2,3-pyridinediamine are discussed below.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the pyridine ring, the furan ring, the methylene bridge, and the amino groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-6 (Pyridine) | 7.5 - 7.7 | Doublet of doublets (dd) | J = ~5, ~1.5 | Located ortho to the ring nitrogen, it will be the most deshielded of the pyridine protons. |

| H-4 (Pyridine) | 7.0 - 7.2 | Doublet of doublets (dd) | J = ~8, ~5 | Coupled to both H-5 and H-6. |

| H-5 (Pyridine) | 6.5 - 6.7 | Doublet of doublets (dd) | J = ~8, ~1.5 | Shielded by the two amino groups.[1][2] |

| H-5' (Furan) | 7.2 - 7.4 | Doublet (d) | J = ~1.8 | The α-proton of the furan ring is typically the most deshielded.[3] |

| H-3' (Furan) | 6.2 - 6.4 | Doublet (d) | J = ~3.2 | β-proton of the furan ring.[3] |

| H-4' (Furan) | 6.1 - 6.3 | Doublet of doublets (dd) | J = ~3.2, ~1.8 | Coupled to both H-3' and H-5'.[3] |

| Methylene (-CH₂-) | 4.4 - 4.6 | Doublet (d) | J = ~6 | These protons are adjacent to the secondary amine and the furan ring. The coupling is with the N(2)-H proton. |

| N(2)-H (Secondary Amine) | 5.0 - 6.0 | Triplet (t) or broad singlet | J = ~6 | The chemical shift is solvent-dependent. Will likely show coupling to the methylene protons. |

| N(3)-H₂ (Primary Amine) | 4.5 - 5.5 | Broad singlet | - | These protons are exchangeable and may appear as a broad signal. |

Causality in Proton Chemical Shifts: The electron-donating nature of the amino groups at C2 and C3 of the pyridine ring will cause a general upfield shift (shielding) of the pyridine protons compared to unsubstituted pyridine. The furan protons' chemical shifts are characteristic of this heterocyclic system.[1][2][3] The methylene protons are deshielded due to their proximity to the electronegative nitrogen atom and the aromatic furan ring. The NH protons are expected to be broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2 (Pyridine) | 150 - 155 | Attached to two nitrogen atoms, this carbon will be significantly deshielded. |

| C-6 (Pyridine) | 145 - 150 | The α-carbon to the ring nitrogen is deshielded. |

| C-4 (Pyridine) | 135 - 140 | The γ-carbon to the ring nitrogen. |

| C-2' (Furan) | 152 - 157 | The carbon atom of the furan ring attached to the methylene group.[4][5] |

| C-5' (Furan) | 141 - 144 | The α-carbon to the furan oxygen.[4][5] |

| C-3 (Pyridine) | 120 - 125 | Shielded by the attached amino group. |

| C-3' (Furan) | 110 - 112 | β-carbon of the furan ring.[4][5] |

| C-4' (Furan) | 105 - 108 | β-carbon of the furan ring.[4][5] |

| C-5 (Pyridine) | 110 - 115 | Shielded by the adjacent amino group. |

| Methylene (-CH₂-) | 40 - 45 | Aliphatic carbon attached to a nitrogen and a furan ring.[6] |

Expert Insights on NMR: For unambiguous assignment of the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. A COSY spectrum will reveal the coupling relationships between protons, while HSQC will correlate directly bonded proton and carbon atoms. The HMBC spectrum will show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the connectivity between the furylmethyl group and the pyridinediamine moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) | Characteristic stretching vibrations for a primary amine.[7] |

| 3350 - 3310 | N-H stretch | Secondary amine (-NH-) | A single, sharp to moderately broad band is expected. |

| 3150 - 3100 | C-H stretch | Aromatic (Pyridine and Furan) | Stretching vibrations of C-H bonds on the aromatic rings.[8] |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) | Symmetric and asymmetric stretching of the methylene group. |

| 1640 - 1600 | N-H bend | Primary amine (-NH₂) | Scissoring vibration of the primary amine.[7] |

| 1600 - 1450 | C=C and C=N stretch | Aromatic rings | Multiple bands are expected due to the stretching vibrations within the pyridine and furan rings.[9] |

| 1350 - 1250 | C-N stretch | Aryl amines | Stretching vibrations of the bonds between the aromatic carbons and the amine nitrogens.[7] |

| 1250 - 1020 | C-O-C stretch | Furan | Asymmetric and symmetric stretching of the ether linkage in the furan ring.[10] |

Trustworthiness of IR Assignments: The N-H stretching region (3500-3300 cm⁻¹) will be particularly informative, with distinct bands for the primary and secondary amines. The presence of multiple bands in the 1600-1450 cm⁻¹ region is a strong indicator of the aromatic nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this polar molecule. Electron Ionization (EI) can also be used, particularly with GC-MS, and will provide more extensive fragmentation.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of N2-(2-Furylmethyl)-2,3-pyridinediamine (C₁₀H₁₁N₃O) is 189.0902 g/mol . A high-resolution mass spectrum should show a prominent peak at or very close to this m/z value.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for N2-(2-Furylmethyl)-2,3-pyridinediamine in EI-MS.

-

Benzylic-type Cleavage: The most probable fragmentation is the cleavage of the C-C bond between the methylene group and the furan ring. This is analogous to a benzylic cleavage and would result in a very stable furfuryl cation. This would give rise to a prominent peak at m/z 81 , corresponding to the [C₅H₅O]⁺ ion.[11][12] The other fragment would be the 2,3-diaminopyridine radical cation.

-

α-Cleavage: Cleavage of the C-N bond between the methylene group and the secondary amine would lead to the formation of a radical cation of 2,3-diaminopyridine and a furfuryl radical. This would result in a fragment at m/z 109 , which could then lose a hydrogen to give a fragment at m/z 108 .

-

Loss of HCN from the Pyridine Ring: Pyridine-containing compounds often exhibit a loss of HCN (27 Da) from the ring. This could occur from the molecular ion or from fragment ions containing the pyridine ring.

Authoritative Grounding in Mass Spectrometry: The fragmentation pattern is predicted based on established principles of mass spectrometry, where cleavage occurs to form the most stable carbocations and radicals. The furfuryl cation is particularly stable due to resonance, making the m/z 81 peak a key diagnostic fragment.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation and verification of N2-(2-Furylmethyl)-2,3-pyridinediamine. By integrating the predicted data from NMR, IR, and Mass Spectrometry, researchers can confidently identify this molecule and ensure its purity. The causality-driven explanations for the predicted spectral features aim to empower scientists with a deeper understanding of the relationship between molecular structure and spectroscopic output. The provided experimental protocols offer a practical starting point for the analysis of this and structurally related compounds.

References

-

SpectraBase. Furfurylamine - Optional[1H NMR] - Chemical Shifts. [Link]

- Thompson, H. W., & Temple, R. B. (1948). The Infra‐Red Spectrum of Furan. The Journal of Chemical Physics, 16(11), 1114-1114.

- Gharbi, R., Ghorbel, A., & Ayedi, M. A. (2012). The 1 H NMR spectrum of Furfurylamine-Zinc complex and free...

- Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(11), 414-416.

- Gharbi, R., Ayedi, M. A., Ghorbel, A., & Couve, J. (2012). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Journal de la Société Chimique de Tunisie, 14, 109-116.

- Ojo, I. A., & Olaseni, S. E. (2017). Computational IR spectrum of Furan.

- Dinkov, C., & Arnaudov, M. (1999). IR-Spectral Study of 2-Aminopyridine and Aniline Complexes with Palladium (II). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 29(1), 165-177.

- Katon, J. E., & Feairheller, W. R. (1965).

- Gharbi, R., Ayedi, M. A., Ghorbel, A., & Couve, J. (2012).

-

National Center for Biotechnology Information. (n.d.). Furfurylamine. PubChem. Retrieved from [Link]

- Patent DE102009022830A1. (2010). Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.

- Krishnakumar, V., & John, X. (2010).

- Zaleski, D. P., & Pate, B. H. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(8), 1849-1857.

- Taekh, V. V., et al. (2016). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural.

- Hso, C. J., & Hixson, A. N. (1998). Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation.

- Al-Otaibi, A. A., & Al-Amri, A. M. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 79-87.

- Perez, D. L. J., & Nielsen, M. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes.

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

- Perez, D. L. J., & Nielsen, M. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. SciSpace.

-

National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. Retrieved from [Link]

- Lightner, D. A., & Majeti, S. (1975). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 10(11), 934-943.

- Ulrich, J., Teitei, T., & Brown, D. J. (1976). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Australian Journal of Chemistry, 29(4), 897-902.

- Falch, E., & Undheim, K. (1970). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 48(10), 1614-1620.

- Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157.

- Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 107-118.

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum [chemicalbook.com]

- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 3. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]

- 4. sctunisie.org [sctunisie.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural - ProQuest [proquest.com]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. chimia.ch [chimia.ch]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Furanmethanamine [webbook.nist.gov]

Furan-Containing Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic versatility have cemented its role in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the key therapeutic targets of furan-containing compounds, delving into the mechanisms of action, quantitative structure-activity relationships, and field-proven experimental protocols to empower researchers in the pursuit of novel drug discovery.

The Furan Moiety: A Versatile Pharmacophore

The furan nucleus is a recurring motif in numerous natural products and synthetic molecules, underpinning their wide-ranging biological activities.[1] Its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it a highly attractive component in drug design.[1] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles.[1]

Key Therapeutic Targets and Mechanisms of Action

Furan-containing compounds have demonstrated a broad spectrum of pharmacological effects by interacting with a variety of molecular targets. This section will explore some of the most significant targets and the mechanistic insights into how furan derivatives exert their therapeutic effects.

Enzyme Inhibition

Furan derivatives have been successfully developed as potent inhibitors of several key enzymes implicated in various diseases.

The furanone ring is a key feature of some selective COX-2 inhibitors, which are potent anti-inflammatory agents.[2] Rofecoxib, a well-known selective COX-2 inhibitor, contains a furanone ring that is crucial for its binding to the enzyme.[3] The mechanism involves the blockade of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[4]

Some furan-containing compounds have also been shown to be dual inhibitors of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory activity.[5]

The enzyme ATP-citrate lyase (ACL) is a critical enzyme in the synthesis of cytosolic acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis.[6] Upregulation of ACL is a hallmark of many cancers, making it an attractive therapeutic target.[6] Virtual high-throughput screening of furoic acid libraries has led to the discovery of furan and benzofuran derivatives as novel ACL inhibitors.[6] The most potent of these inhibitors exhibit IC50 values in the low micromolar range.[6]

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7][8] Several furan- and furopyrimidine-based derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2.[8] These compounds act by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting its autophosphorylation and downstream signaling.[9] Some of these compounds have demonstrated IC50 values in the nanomolar range, comparable to the approved drug sorafenib.[8][10]

Modulation of Signaling Pathways

Furan derivatives have been shown to modulate key signaling pathways that are often dysregulated in diseases like cancer.

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[11] Aberrant activation of this pathway is a common feature in many cancers.[11] Benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.[11] Western blot analysis has confirmed that these compounds can reduce the phosphorylation levels of key proteins in this pathway.[11]

The NF-κB signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[12] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers.[1] Lignan-inspired benzofurans have been identified as potent inhibitors of the NF-κB signaling pathway.[1] These compounds have been shown to inhibit the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory enzymes and cytokines.[1]

Targeting the Cytoskeleton: Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis.[4] This makes them a prime target for the development of anticancer agents. A significant number of furan derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization.[4][13][14] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][13][14]

Receptor Modulation

Furan-containing compounds have also been developed as ligands for various receptors, demonstrating their versatility in targeting different biological systems.

The neoclerodane diterpene salvinorin A, a potent κ-opioid receptor agonist, contains a furan ring that is crucial for its activity.[15] Synthetic modifications of this furan ring have been explored to understand its role in receptor binding and to develop analogues with improved therapeutic profiles for conditions like substance abuse.[15]

Thiazolo-triazolo-pyrimidine derivatives incorporating a furan moiety have been reported as potential antagonists of the adenosine A2A receptor, which is a target for neurodegenerative disorders.[16]

Quantitative Data on Therapeutic Targets

The potency of furan-containing compounds against their respective targets is a critical aspect of drug development. The following tables summarize key quantitative data for representative furan derivatives.

| Target | Compound Class | Specific Derivative | IC50 / Ki | Reference |

| Tubulin Polymerization | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | Compound 4t | 0.43 µM (IC50) | [13] |

| 5-(4-chlorophenyl)furan | Compound 7c | 0.09 µM (IC50) | [4] | |

| Shikonin-benzo[b]furan | Compound 6c | 0.18 µM (IC50) | [14] | |

| ATP-Citrate Lyase (ACL) | Furan carboxylate | Compound A1 | 4.1 µM (IC50) | [6] |

| VEGFR-2 | Furan derivative | Compound 7b | 42.5 nM (IC50) | [8] |

| Furopyrimidine derivative | Compound 4c | 57.1 nM (IC50) | [8] | |

| Benzofuran hybrid | Compound 7g | 0.072 µM (IC50) | [10] | |

| PI3K/Akt/mTOR Pathway | Benzo[b]furan derivative | Compound 26 | 0.057 µM (IC50 vs MCF-7) | [11] |

| Benzo[b]furan derivative | Compound 36 | 0.051 µM (IC50 vs MCF-7) | [11] | |

| COX-2 | Diaryl Furanone | Rofecoxib | - | [3] |

Experimental Protocols

To facilitate further research and validation of furan-containing compounds as therapeutic agents, this section provides detailed, step-by-step methodologies for key experimental workflows.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Prepare various concentrations of the test furan-containing compound and a positive control (e.g., colchicine) in the polymerization buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound solutions.

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Monitor the increase in absorbance at 340 nm over time at 37°C using a microplate reader. The absorbance increases as tubulin polymerizes.

-

-

Data Analysis:

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.

Methodology:

-

Reagent Preparation:

-

Recombinant human VEGFR-2 enzyme.

-

A suitable substrate (e.g., a synthetic peptide).

-

ATP solution.

-

Test furan-containing compounds at various concentrations.

-

A positive control inhibitor (e.g., sorafenib).

-

-

Assay Procedure (Example using a luminescence-based assay):

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent. The luminescence signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

NF-κB Reporter Gene Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

-

Compound Treatment and Stimulation:

-

After transfection, treat the cells with various concentrations of the furan-containing compound for a specified duration.

-

Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

Visualizing Molecular Interactions and Pathways

Diagrams are essential for understanding the complex relationships between furan-containing compounds, their targets, and the resulting biological outcomes.

Caption: Anti-inflammatory mechanisms of furan derivatives.

Conclusion and Future Directions

The furan scaffold has unequivocally established itself as a versatile and valuable platform in medicinal chemistry. The diverse biological activities of its derivatives, targeting a wide range of enzymes, signaling pathways, and receptors, underscore the immense potential for the development of novel therapeutics for cancer, inflammation, and other diseases. Future research should continue to focus on the elucidation of novel molecular targets, comprehensive structure-activity relationship studies to design more potent and selective compounds, and the exploration of new therapeutic areas for furan-based drugs. The integration of computational methods with traditional synthetic and biological approaches will undoubtedly accelerate the discovery and development of the next generation of furan-containing medicines.

References

-

Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.). PMC. [Link]

-

Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (2017, February 15). PubMed. [Link]

-

Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. (2018, July 2). Future Science. [Link]

-

Discovery of an Indole-Substituted Furanone with Tubulin Polymerization Inhibition Activity. (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of novel shikonin-benzo[b]furan derivatives as tubulin polymerization inhibitors targeting the colchicine binding site. (2020, March 15). PubMed. [Link]

-

Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). (n.d.). ResearchGate. [Link]

-

Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. (n.d.). PMC. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

-

Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Furan Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. [Link]

-

Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. (2016, June 15). PubMed. [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC. [Link]

-

Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (n.d.). Semantic Scholar. [Link]

-

Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. (2023, February 23). PMC. [Link]

-

Chemistry and Therapeutic Aspect of Furan: A Short Review. (n.d.). ResearchGate. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research. [Link]

-

Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (n.d.). PMC. [Link]

-

Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. (n.d.). RSC Publishing. [Link]

-

Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. (2012, April 15). Oxford Academic. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). Galen Medical Journal. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023, February 16). PMC. [Link]

-

Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer. (2025, November 18). PubMed. [Link]

-

Synthesis and biological activities of furan derivatives. (2025, August 6). ResearchGate. [Link]

-

Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. (2014, November 26). ACS Publications. [Link]

-

In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2014, September 11). MDPI. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015, January 8). PLOS ONE. [Link]

-

ATP-Citrate lyase as a target for hypolipidemic intervention. 2. Synthesis and evaluation of (3R,5S)-omega-substituted-3-carboxy-3, 5-dihydroxyalkanoic acids and their gamma-lactone prodrugs as inhibitors of the enzyme in vitro and in vivo. (n.d.). PubMed. [Link]

-

Full article: Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021, May 6). Taylor & Francis. [Link]

-

Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. (2012, April 15). PubMed. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PMC. [Link]

-

Inhibition of PI3K/Akt/mTOR signaling by natural products. (n.d.). SciSpace. [Link]

-

Investigation of how protein structure affects the adsorption of furan flavor compounds based on flash-evaporation treatment-induced soy protein isolate. (2025, August 22). PMC. [Link]

-

(PDF) Discovery of a new ATP-citrate lyase (ACLY) inhibitor identified by a pharmacophore-based virtual screening study. (2020, June 2). ResearchGate. [Link]

-

Discovery and characterization of novel ATP citrate lyase inhibitors from natural products by a luminescence-based assay. (2022, November 1). PubMed. [Link]

-

PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms. (n.d.). Chinese Journal of Natural Medicines. [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

-

Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention. (2021, July 30). Semantic Scholar. [Link]

-

A theoretical insight in interactions of some chemical compounds as mTOR inhibitors. (n.d.). SpringerLink. [Link]

-

Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials. (n.d.). PMC. [Link]

Sources

- 1. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy | MDPI [mdpi.com]

- 10. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel shikonin-benzo[b]furan derivatives as tubulin polymerization inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

Introduction: The Ascendance of the Pyridine Scaffold in Kinase Inhibition

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridinediamine Analogs

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a multitude of clinically successful therapeutics.[1][2] Its unique physicochemical properties—including basicity for salt formation, the nitrogen's role as a hydrogen bond acceptor, and its capacity for π-π stacking—make it an invaluable component in drug design.[1][3][4] Within the vast landscape of pyridine-containing compounds, pyridinediamine analogs have emerged as a particularly fruitful class, especially in the realm of oncology.[5][6] These structures have proven to be highly effective frameworks for the development of potent and selective protein kinase inhibitors, which are critical for targeting the aberrant signaling pathways that drive cancer cell proliferation and survival.[1][7]

This guide provides a detailed exploration of the structure-activity relationships of pyridinediamine analogs, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the core scaffold, analyze the causal effects of structural modifications, and provide robust, self-validating experimental protocols for evaluating these potent molecules.

The Pyridinediamine Core: A High-Affinity Scaffold for the Kinase ATP-Binding Site

The efficacy of pyridinediamine analogs as kinase inhibitors stems from their ability to mimic the adenine region of ATP, allowing them to bind with high affinity to the enzyme's active site. The core structure typically features a central pyridine ring linked to one or more amine groups, which serve as key anchoring points and vectors for further chemical exploration.

The generalized structure below highlights the key regions for chemical modification that are central to SAR studies. The pyridine nitrogen is crucial, often forming a critical hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.[1][8] The diamine linker and the peripheral substituents can be modified to enhance potency, tune selectivity against different kinases, and improve pharmacokinetic properties.

Caption: Inhibition of a kinase signaling pathway by a pyridinediamine analog.

Experimental Protocols for SAR Evaluation

A robust SAR study relies on a validated, multi-tiered screening approach. This typically begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context. [9][10]

Workflow for a Typical SAR Study

Caption: A typical experimental workflow for a structure-activity relationship study.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. [9] Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate peptide

-

Pyridinediamine analog (inhibitor)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution series of the pyridinediamine analog in kinase assay buffer. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the inhibitor solution.

-

Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase). The final reaction volume is typically 10-20 µL.

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

-

Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent.

-

Signal Stabilization: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls (no inhibitor = 0% inhibition, no enzyme = 100% inhibition). Determine the IC50 value by fitting the data to a four-parameter dose-response curve. [9]

Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

This assay quantifies the number of viable cells in culture by measuring the intracellular ATP levels, which is an indicator of metabolic activity. [11][12]A compound that inhibits a kinase essential for cell proliferation will lead to a decrease in viable cells and thus a lower signal.

Materials:

-

Cancer cell line known to be dependent on the target kinase

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyridinediamine analog (inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

White, clear-bottom 96-well cell culture plates

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of the inhibitor in complete culture medium and add it to the cells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the cells with the compound for a specified period, typically 72 hours, to allow for effects on proliferation.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

-

Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. [12]

Conclusion and Future Perspectives

The pyridinediamine scaffold is a clinically validated and highly versatile starting point for the design of potent kinase inhibitors. A deep understanding of its structure-activity relationships is paramount for the successful development of next-generation therapeutics. The key to success lies in the strategic modification of the core and its peripheral substituents to achieve a trifecta of high potency, exquisite selectivity, and favorable drug-like properties. Future work in this area will likely focus on developing inhibitors that can overcome known resistance mutations, achieve novel selectivity profiles to minimize off-target effects, and explore covalent and allosteric inhibition mechanisms to provide more durable clinical responses. [6][13]By integrating rational design with robust biochemical and cellular screening protocols, the full potential of the pyridinediamine scaffold in medicine has yet to be realized.

References

- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018, September 22).

- Cell-based Assays for Drug Discovery. Reaction Biology.

- Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. Benchchem.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancer.

- Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH.

- Assay Development for Protein Kinase Enzymes. (2012, May 1).

- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.

- PROTEIN KINASE C ASSAY KITS PROTOCOL. Promega.

- Methods for Detecting Kinase Activity. Cayman Chemical.

- A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1).

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC.

- Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evalu

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- Synthesis of most active anticancer agent pyridine derivatives.

- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (2021, April 7).

- Pyridine: the scaffolds with significant clinical diversity - PMC.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24).

- What are PYK2 inhibitors and how do they work? (2024, June 21). Selleckchem.

- Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Dovepress.

- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 25). PubMed.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).

- Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022, May 15). PubMed.

- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.

- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017, February 25).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijsat.org [ijsat.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cell-based assays for evaluating N2-(2-Furylmethyl)-2,3-pyridinediamine cytotoxicity.

Executive Summary & Biological Rationale

N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS 302932-10-1) is a critical pharmacophore often utilized as a precursor in the synthesis of Imidazo[4,5-b]pyridines and modulators of KCNQ (Kv7) potassium channels (structurally analogous to Retigabine/Ezogabine fragments).[1][2] While its therapeutic potential lies in neuroprotection and ion channel modulation, its chemical structure presents two distinct "structural alerts" that necessitate rigorous safety profiling:[2]

-

The Furan Moiety: Furan rings are prone to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1) into reactive cis-2-butene-1,4-dial intermediates, which can cause hepatotoxicity via protein cross-linking and glutathione depletion.[1][2]

-

The 2,3-Diaminopyridine Core: Structural analogs in this class (e.g., aminopyridines) can modulate neuronal excitability. Toxicity may manifest not just as necrosis, but as functional excitotoxicity or mitochondrial uncoupling.

Scope of this Guide: This application note moves beyond standard MTT assays. It outlines a Mechanism-Based Toxicity Screening Workflow designed to distinguish between direct chemical cytotoxicity and metabolically activated toxicity.[1][2]

Strategic Assay Design: The "Furan Alert"

Standard cell lines (e.g., CHO, HEK293, or standard HepG2) often lack the CYP450 expression levels required to metabolize the furan ring. Testing N2-(2-Furylmethyl)-2,3-pyridinediamine in these lines may yield false negative safety data.[1][2]

Expert Insight: To validate safety, you must use a metabolically competent system.[2] We recommend HepaRG™ cells (which retain native CYP activity) or Primary Human Hepatocytes (PHH) over standard HepG2, unless the latter is supplemented with an S9 fraction.

Visualizing the Toxicity Mechanism

Figure 1: Mechanism of furan-mediated bioactivation.[1][2] Note that toxicity is often dependent on the exhaustion of cellular Glutathione (GSH) reserves.[1]

Protocol A: Metabolically Competent Hepatotoxicity Assay

Objective: Determine the IC50 of the compound in liver cells capable of furan bioactivation. Cell Model: HepaRG™ (differentiated) or Primary Human Hepatocytes.

Materials

-

Compound: N2-(2-Furylmethyl)-2,3-pyridinediamine (purity >98%).[1][2]

-

Vehicle: DMSO (Final concentration < 0.1%).

-

Positive Control: Acetaminophen (APAP) or Furosemide (known furan-mediated toxicity).[1][2]

-

Detection Reagent: CellTiter-Glo® (ATP quantification) or LDH Release Assay.[1][2]

Step-by-Step Workflow

-

Seeding: Plate differentiated HepaRG cells in 96-well collagen-coated plates at 100,000 cells/well. Allow to equilibrate for 24 hours.

-

Compound Preparation: Prepare a 10mM stock in DMSO. Perform 1:3 serial dilutions in culture medium to generate an 8-point dose-response curve (e.g., 0.1 µM to 300 µM).

-

Treatment:

-

Readout (Multiplexed):

-

Data Analysis: Calculate IC50. A significant shift in IC50 between 24h and 72h suggests metabolic activation toxicity.

Protocol B: Neuronal Viability & Excitotoxicity Screen

Objective: Since the 2,3-pyridinediamine core is relevant to ion channel modulation, this assay ensures the compound does not cause excitotoxic death in neurons.[1][2] Cell Model: SH-SY5Y (Retinoic Acid differentiated to neuronal phenotype).[1][2]

Step-by-Step Workflow

-

Differentiation: Culture SH-SY5Y cells with 10 µM Retinoic Acid (RA) for 5-7 days to induce neurite outgrowth and ion channel expression.[1][2]

-

Dosing: Treat cells with N2-(2-Furylmethyl)-2,3-pyridinediamine (0.1 – 100 µM).[1][2]

-

Calcium Challenge (Optional but Recommended): To test for excitotoxicity, co-treat specific wells with a sub-toxic dose of Glutamate (10 µM). If the compound opens K+ channels (hyperpolarization), it may protect against glutamate. If it blocks K+ channels, it may exacerbate toxicity.

-

Endpoint: High-Content Imaging (HCI) using Calcein AM (live) and Propidium Iodide (dead).[1]

-

Why HCI? It allows quantification of neurite retraction , a more sensitive marker of neurotoxicity than simple cell death.

-

Protocol C: Mitochondrial Health (Seahorse XF Analysis)

Objective: Detect mitochondrial uncoupling or electron transport chain (ETC) inhibition, a common liability for amine-containing aromatics.[1][2]

Workflow

-

Seeding: Plate 20,000 HepG2 or SH-SY5Y cells in Seahorse XF96 microplates.

-

Treatment: Acute injection of compound (10 µM, 50 µM) during the assay.

-

Measurement: Monitor Oxygen Consumption Rate (OCR) .

-